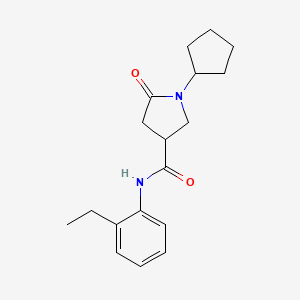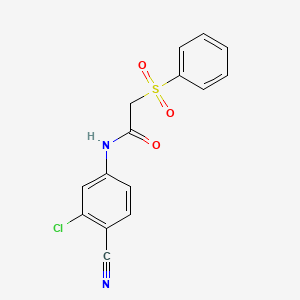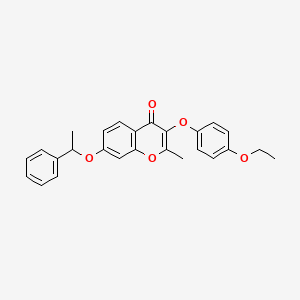![molecular formula C27H29FO5 B11163595 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163595.png)
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Chromen Core: This step involves the cyclization of appropriate precursors to form the chromen core structure.
Introduction of the Fluoro and Methoxy Groups: This step involves the selective introduction of the fluoro and methoxy groups onto the aromatic ring.
Attachment of the Hexyl Chain: This step involves the alkylation of the chromen core to introduce the hexyl chain.
Formation of the Oxoethoxy Linkage: This step involves the formation of the oxoethoxy linkage through appropriate esterification or etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups or to modify the oxidation state of the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Addition: The compound can undergo addition reactions, where new functional groups are added to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems. Its potential bioactivity makes it a candidate for drug discovery and development.
Medicine: The compound may have potential therapeutic applications, particularly in the treatment of diseases where its unique structure and functional groups can interact with biological targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, where its unique properties can impart desirable characteristics.
Mechanism of Action
The mechanism of action of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
7-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one: This compound has a similar structure but with different substituents on the chromen core.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl): This compound has a similar chromen core but with different functional groups and substituents.
Uniqueness
The uniqueness of 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-1H,2H,3H,4H-cyclopenta[c]chromen-4-one lies in its specific combination of functional groups and its potential bioactivity. The presence of the fluoro and methoxy groups, along with the hexyl chain and oxoethoxy linkage, imparts unique chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C27H29FO5 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-8-hexyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C27H29FO5/c1-3-4-5-6-8-18-13-21-19-9-7-10-20(19)27(30)33-26(21)15-25(18)32-16-23(29)17-11-12-24(31-2)22(28)14-17/h11-15H,3-10,16H2,1-2H3 |
InChI Key |
UHGUVYCXVNXGCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC(=C(C=C3)OC)F)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(propanoylamino)benzamide](/img/structure/B11163514.png)
![N-[4-(butylsulfamoyl)phenyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163530.png)

![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B11163536.png)


![2-(2-fluoro-6-methoxyphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B11163561.png)
![3-(4-methoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11163567.png)
![methyl [7-(2-isopropoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B11163569.png)
![1-butyl-N-(4-{[2-(tert-butylcarbamoyl)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11163575.png)

![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norleucine](/img/structure/B11163588.png)
![methyl {4-methyl-2-oxo-7-[(3-oxobutan-2-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B11163594.png)
![N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B11163600.png)
